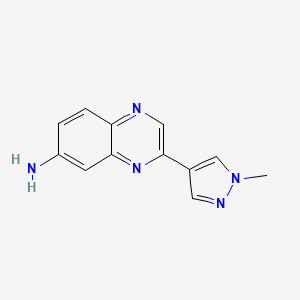
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a heterocyclic compound that features both pyrazole and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with quinoxaline derivatives. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale synthesis. The choice of solvents, temperature control, and purification techniques play significant roles in achieving high yields and purity.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular and antibacterial agent.
Organic Synthesis: This compound serves as a building block for synthesizing more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
作用機序
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit key enzymes in the bacterial metabolic pathway. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, forming stable interactions that disrupt normal biological functions .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-Dimethyl-1H-pyrazole-3-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with potential biological activities .
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,13H2,1H3 |
InChIキー |
BISOXOHVBZOOFL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


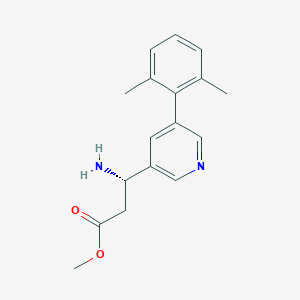
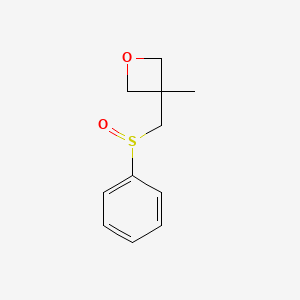




![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)

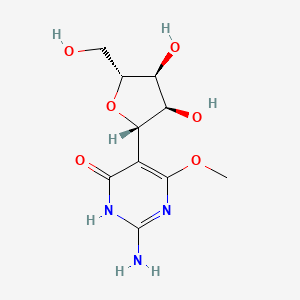
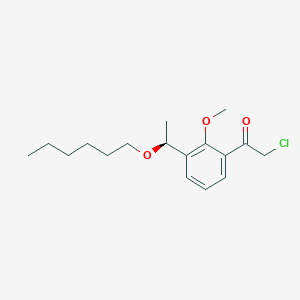
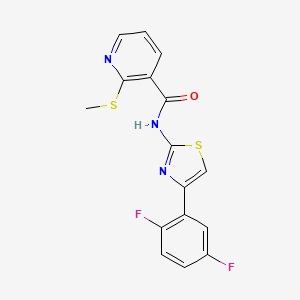
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)
